molecular formula C20H22N2O8 B1666506 Azotochelin CAS No. 23369-85-9

Azotochelin

Cat. No. B1666506
CAS RN: 23369-85-9
M. Wt: 418.4 g/mol
InChI Key: KQPFLOCEYZIIRD-ZDUSSCGKSA-N
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Description

Azotochelin is a siderophore from Azotobacter vinelandii.

Scientific Research Applications

Complexation with Oxoanions and Cationic Metals

Azotochelin, a biscatecholate siderophore produced by Azotobacter vinelandii, shows remarkable complexation properties with oxoanions (like Mo(VI), W(VI), and V(V)) and divalent cations (such as Cu(II), Zn(II), Co(II), and Mn(II)). This unique binding ability, especially with molybdate at circumneutral pH, highlights its potential for the separation and concentration of oxoanions in laboratory and field settings, as well as its utility in investigating the biogeochemistry of Mo, W, and V in aquatic and terrestrial systems (Bellenger et al., 2007).

Siderophore Production and Iron Uptake

Azotochelin, along with other catechol siderophores like aminochelin, plays a crucial role in the siderophore-mediated uptake of iron in Azotobacter vinelandii. This process is essential for the bacterium's survival in iron-limited environments (Knosp et al., 1984).

Role in Oxidative Stress Management

Azotochelin is significantly involved in oxidative stress management in Azotobacter vinelandii. It is observed to hyper-produce in response to oxidative stress caused by high aeration, providing chemical protection against oxidative damage catalyzed by reactive oxygen species (Cornish & Page, 1998).

Use in Agriculture

Azotochelin, as an iron source in hydroponic cultures, shows promising results. Its effectiveness in supplying iron to cucumber plants was demonstrated, highlighting its potential as a sustainable alternative to synthetic iron chelates in agriculture (Martins et al., 2018).

Electrochemical Characterization

Electrochemical studies of iron(III) azotochelin complexes provide insights into the coordination behavior of this tetradentate siderophore, offering valuable information for further research in inorganic chemistry and biochemistry (Baranska et al., 2022).

properties

IUPAC Name

(2S)-2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O8/c23-14-8-3-5-11(16(14)25)18(27)21-10-2-1-7-13(20(29)30)22-19(28)12-6-4-9-15(24)17(12)26/h3-6,8-9,13,23-26H,1-2,7,10H2,(H,21,27)(H,22,28)(H,29,30)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPFLOCEYZIIRD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946040
Record name N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azotochelin

CAS RN

23369-85-9
Record name Azotochelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023369859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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